

Acylation of 2-aminothiazoles reaction conditions

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Compound of Interest

Compound Name: 2-Amino-4,5-dimethylthiazole hydrobromide

Cat. No.: B1265580

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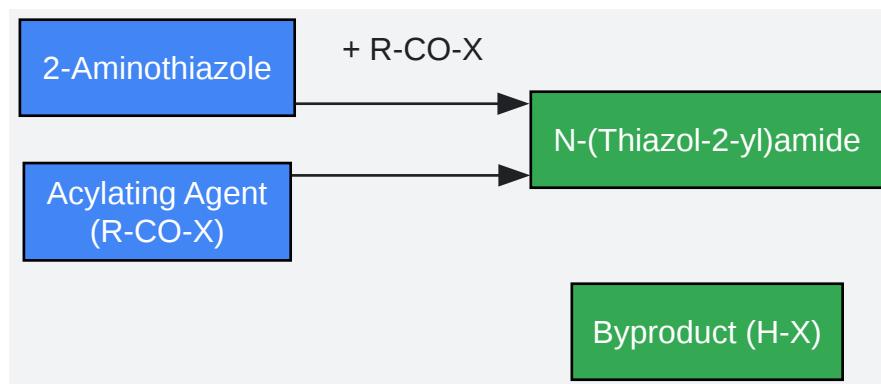
Application Notes: Acylation of 2-Aminothiazoles

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.^[1] The derivatization of the exocyclic 2-amino group, particularly through acylation to form N-(thiazol-2-yl)amides, is a critical strategy for modulating the pharmacological properties of these compounds. This allows for extensive exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with applications as anticancer, antimicrobial, and anti-inflammatory agents.^{[2][3]} This document provides detailed protocols and a comparative summary of reaction conditions for the acylation of 2-aminothiazoles.

Core Reaction

The fundamental reaction involves the nucleophilic attack of the exocyclic amino group of the 2-aminothiazole onto an electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride, acid anhydride, or a carboxylic acid activated by coupling agents. This results in the formation of a stable amide bond.



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Caption: General reaction scheme for the acylation of 2-aminothiazoles.

Data Presentation: Comparative Summary of Acylation Conditions

The selection of reagents and conditions significantly impacts reaction efficiency and yield. The following tables summarize quantitative data for various acylation strategies.

Table 1: Acylation using Acyl Halides

2- Aminothi- azole Substrate	Acyl Halide	Base	Solvent	Condition s	Yield (%)	Referenc- e
2- Aminothiaz- ole	Acetyl chloride	-	Dry Acetone	Reflux, 2h	Solid Product	[1]
2-Amino-4- phenylthiaz- ole	Benzoyl chloride	Pyridine	Dry Pyridine	Not Specified	High	[1][3]
2-Amino-4- aryl- thiazole	Chloroacet- yl chloride	Sodium carbonate	Dichlorome- thane (DCM)	0 °C, 12h	Not Specified	[2]
2- Aminobenz- othiazole	Chloroacet- yl chloride	-	-	Sequencin- g reaction	Not Specified	[4]
3- Aminopropi- onitrile	Benzoyl chloride	Triethylami- ne	Tetrahydrof- uran (THF)	-5 °C to RT, Overnight	Not Specified	[5]
2-Amino-5- (4- acetylphen- ylazo)- thiazole	Benzoyl cation	-	-	Not Specified	53%	[3][6]
2-Amino-5- (4- acetylphen- ylazo)- thiazole	Chloroacet- yl chloride	Basic conditions	-	Not Specified	76%	[3][6]

Table 2: Acylation using Carboxylic Acids and Coupling Agents

2- Aminothi azole Substrate	Carboxyli c Acid	Coupling Agents	Solvent	Condition s	Yield (%)	Referenc e
1-(2-(2- aminothiaz ol-4- yl)ethyl)qui noxalin- 2(1H)-one	Benzoic acid derivatives	EDCI, HOBT	Dry Dichlorome thane (DCM)	Room Temp, 17h	64-73%	[7]

Table 3: Acylation using Acid Anhydrides

2- Aminothi azole Substrate	Acid Anhydrid e	Base/Cat alyst	Solvent	Condition s	Yield (%)	Referenc e
2-Amino-5- (4- acetylphen ylazo)- thiazole	Acetic anhydride	-	Solvent- free	60-70 °C, 2h	52%	[3][6]
2-Amino-4- phenylthiaz ole	Acetic anhydride	-	-	Not Specified	Not Specified	[3]

Experimental Protocols

The following protocols provide detailed methodologies for common acylation reactions of 2-aminothiazoles.

Protocol 1: Acylation using Acyl Chlorides in Dichloromethane

This protocol details a common and effective method for the N-acylation of a 2-aminothiazole derivative using an acyl chloride with a carbonate base.

Materials:

- 2-Amino-4-aryl-thiazole (1.0 eq)
- Acyl chloride (e.g., Chloroacetyl chloride) (1.1 eq)
- Sodium carbonate (Na_2CO_3) (as base)
- Dichloromethane (DCM), anhydrous
- Ice bath
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the 2-amino-4-aryl-thiazole (1.0 eq) in anhydrous dichloromethane (DCM).
- Base Addition: Add sodium carbonate to the solution. The amount can vary, typically 1.5 to 2.0 equivalents.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Acylation: Add the acyl chloride (1.1 eq) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.^[2]
- Reaction Progression: Allow the reaction to stir at 0 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 12 hours.^[2]
- Work-up:
 - Once the reaction is complete, pour the mixture into ice-cold water.

- Extract the aqueous layer with dichloromethane (e.g., 3 x 30 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.^[2]

Protocol 2: Acylation using Carboxylic Acids and Coupling Agents

This protocol describes the formation of an amide bond by coupling a carboxylic acid with a 2-aminothiazole using EDCI and HOBr, which avoids the need for highly reactive acyl chlorides.

Materials:

- Substituted 2-aminothiazole (e.g., 1-(2-(2-aminothiazol-4-yl)ethyl)quinoxalin-2(1H)-one) (1.0 eq)
- Substituted benzoic acid (1.67 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.0 eq)
- Hydroxybenzotriazole (HOBr) (2.0 eq)
- Dichloromethane (DCM), anhydrous
- Standard laboratory glassware
- Magnetic stirrer

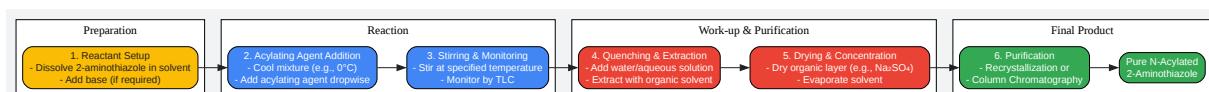
Procedure:

- Reaction Setup: To a round-bottom flask containing anhydrous dichloromethane (DCM), add the substituted benzoic acid (1.67 eq), the substituted 2-aminothiazole (1.0 eq), EDCI (2.0 eq), and HOBr (2.0 eq) successively.^[7]

- Reaction Progression: Allow the mixture to stir at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 17 hours.[7]
- Work-up:
 - After completion, dilute the reaction mixture with DCM.
 - Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO_3) solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
 - Filter and concentrate the solution under reduced pressure.
- Purification: Purify the resulting crude solid by column chromatography or recrystallization to obtain the pure N-acylated product.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the acylation of 2-aminothiazoles, from initial setup to final product isolation.



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Caption: A generalized workflow for the acylation of 2-aminothiazoles.

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